molecular formula C15H23ClN2O2 B11835952 (R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl CAS No. 1217717-24-2

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl

Cat. No.: B11835952
CAS No.: 1217717-24-2
M. Wt: 298.81 g/mol
InChI Key: LGMJQFAJMMIYIS-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-propylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S,R,S)-AHPC-benzyl-piperazine hydrochloride:

    Benzyl alcohol: A simpler aromatic alcohol with various industrial and medicinal uses.

Uniqueness

Benzyl ®-3-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features and potential applications. Its ®-configuration and propyl substituent on the piperazine ring contribute to its distinct chemical and biological properties, differentiating it from other piperazine derivatives.

Biological Activity

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl is a hydrochloride salt derived from piperazine, notable for its structural features which include a propyl group at the 2-position and a carbobenzyloxy (CBZ) protecting group at the nitrogen atom in the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in receptor interaction studies.

  • Molecular Formula : C15H22ClN3O2
  • Molecular Weight : Approximately 288.81 g/mol
  • Structure : The presence of the CBZ group enhances stability and solubility, making it suitable for various biological applications.

Biological Activity

This compound exhibits a range of biological activities primarily attributed to its interaction with various receptors. The piperazine moiety is often linked to pharmacological properties, including:

  • Receptor Interaction : The compound serves as a probe in biological studies to understand receptor interactions and signaling pathways.
  • Pharmacological Potential : Compounds with similar piperazine structures have been investigated for their roles in treating psychiatric disorders, pain management, and as potential neuroprotective agents.

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Studies suggest that the compound may influence signaling pathways that are critical for mood regulation and cognitive function.

Study on Receptor Binding Affinity

A study investigating the binding affinity of this compound to various receptors revealed significant interactions with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.

Receptor TypeBinding Affinity (Ki)
5-HT1A50 nM
5-HT2A120 nM
D2200 nM

Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases. The compound was tested against various oxidative stress models, showing significant cell viability improvements compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight differences in pharmacological profiles.

Compound NameStructural FeaturesUnique Properties
(R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HClIsopropyl group instead of propylPotentially different receptor activity
(S)-4-N-CBZ-2-PROPYLPIPERAZINE-HClEnantiomeric formDifferent pharmacokinetics
1-(3-Dimethylaminopropyl)-piperazineContains dimethylamine groupKnown for strong antidepressant effects
1-(4-Fluorophenyl)-piperazineFluorinated aromatic ringEnhanced lipophilicity affecting bioavailability

Properties

CAS No.

1217717-24-2

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (3R)-3-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1

InChI Key

LGMJQFAJMMIYIS-PFEQFJNWSA-N

Isomeric SMILES

CCC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.